CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99
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Overview
Description
Cyclopentadienyliron dicarbonyl dimer is an organometallic compound with the formula [(η5-C5H5)Fe(CO)2]2. It is a dark reddish-purple crystalline solid that is readily soluble in moderately polar organic solvents such as chloroform and pyridine, but less soluble in carbon tetrachloride and carbon disulfide . This compound is known for its stability and serves as a convenient starting material for accessing other derivatives .
Mechanism of Action
Target of Action
Cyclopentadienyliron dicarbonyl dimer, often abbreviated to Cp2Fe2(CO)4, is an organometallic compound It’s known that the compound can interact with various organic substrates in catalytic reactions .
Mode of Action
The compound exists in three isomeric forms: cis, trans, and an unbridged, open form . These isomers interconvert, and the terminal and bridging carbonyls are known to undergo exchange . This dynamic behavior can influence its interaction with other molecules.
Biochemical Pathways
It’s known to act as a catalyst in a variety of carbon-carbon bond-forming reactions . It can also serve as a precursor to alkyl and acyl iron complexes useful in organic synthesis .
Pharmacokinetics
It’s known that the compound is readily soluble in moderately polar organic solvents such as chloroform and pyridine, but less soluble in carbon tetrachloride and carbon disulfide . It’s insoluble but stable toward water .
Result of Action
The molecular and cellular effects of Cyclopentadienyliron dicarbonyl dimer’s action largely depend on the specific reactions it catalyzes. As a catalyst, it can facilitate various chemical transformations, potentially leading to the synthesis of complex organic compounds .
Action Environment
The action of Cyclopentadienyliron dicarbonyl dimer can be influenced by environmental factors. For instance, the spectral diffusion dynamics of the CO stretching vibrations exhibit solvent dependence . Faster dynamics are found in polar solvents, involving weak and rapidly fluctuating hydrogen bonding interactions .
Preparation Methods
Cyclopentadienyliron dicarbonyl dimer can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadienyliron dicarbonyl iodide with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at room temperature, and the product is purified by recrystallization from a suitable solvent.
Industrial production methods often involve the use of iron pentacarbonyl and cyclopentadiene in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cyclopentadienyliron dicarbonyl dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentadienyliron dicarbonyl iodide when reacted with iodine.
Reduction: Reduction reactions can lead to the formation of cyclopentadienyliron carbonyl complexes.
Substitution: The compound can undergo substitution reactions where the carbonyl ligands are replaced by other ligands.
Common reagents used in these reactions include iodine, sodium cyclopentadienide, and β-diketones. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentadienyliron dicarbonyl dimer is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various organometallic compounds and catalysts.
Biology: The compound is used in studies involving the interaction of metal complexes with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Comparison with Similar Compounds
Cyclopentadienyliron dicarbonyl dimer is unique due to its stability and versatility. Similar compounds include:
Iron pentacarbonyl: A compound with a different coordination environment and reactivity.
Diironnonacarbonyl: A related compound with different carbonyl ligand arrangements and reactivity.
These compounds share some similarities in their coordination chemistry but differ in their specific reactivity and applications.
Properties
CAS No. |
12154-95-9 |
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Molecular Formula |
C12H14FeO2 |
Molecular Weight |
246.08336 |
Origin of Product |
United States |
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